Cas no 76272-16-7 (Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy-)

Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- 化学的及び物理的性質
名前と識別子
-
- Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy-
- N-HYDROXY-3-METHOXY-BENZENECARBOXIMIDOYL CHLORIDE
- N-HYDROXY-3-METHYOXY-BENZENECARBOXIMIDOYL CHLORIDE
- 1826917-70-7
- N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride
- DB-087918
- DTXSID30393093
- 76272-16-7
- N-HYDROXY-3-METHOXYBENZIMIDOYL CHLORIDE
- SY331739
- alpha-Chloro-3-methoxybenzaldoxime
-
- MDL: MFCD11616880
- インチ: InChI=1S/C8H8ClNO2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3/b10-8+
- InChIKey: DEXRYCNUFWKXHS-CSKARUKUSA-N
- ほほえんだ: COC1=CC=CC(=C1)/C(=N\O)/Cl
計算された属性
- せいみつぶんしりょう: 185.0243562Da
- どういたいしつりょう: 185.0243562Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 41.8Ų
Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A546595-1g |
N-Hydroxy-3-methoxybenzimidoyl chloride |
76272-16-7 | 97% | 1g |
$1819.0 | 2025-03-05 |
Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy-に関する追加情報
Comprehensive Analysis of Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- (CAS 76272-16-7)
Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- (CAS 76272-16-7) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a benzene ring coupled with imidoyl chloride and N-hydroxy-3-methoxy functional groups, makes it a versatile intermediate in synthetic chemistry. Researchers frequently explore its applications in drug discovery, bioconjugation, and material science, aligning with current trends in green chemistry and sustainable synthesis.
The compound’s CAS number 76272-16-7 serves as a critical identifier in regulatory and safety documentation. Recent studies highlight its role in developing enzyme inhibitors and antimicrobial agents, addressing global concerns like antibiotic resistance. Its N-hydroxy moiety is particularly significant for designing chelating agents and radical scavengers, topics gaining traction in antioxidant research and cosmetic formulations.
From an industrial perspective, Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- is pivotal in optimizing high-yield reactions with minimal byproducts. Innovations in catalytic processes and flow chemistry have further enhanced its utility, reducing environmental impact—a priority for modern ESG (Environmental, Social, and Governance)-driven enterprises. Analytical techniques like HPLC and NMR are essential for characterizing its purity, ensuring compliance with Good Manufacturing Practices (GMP).
Emerging discussions in AI-driven drug design and computational chemistry often reference derivatives of this compound, as its scaffold aids in molecular docking simulations. Additionally, its 3-methoxy group contributes to solubility enhancement, a key factor in formulation science. These attributes make it a frequent subject in patents related to biodegradable polymers and controlled-release systems.
In summary, Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- (CAS 76272-16-7) bridges fundamental research and industrial applications, reflecting the intersection of innovation and sustainability. Its multifaceted roles underscore its relevance in addressing contemporary scientific challenges, from precision medicine to eco-friendly manufacturing.
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